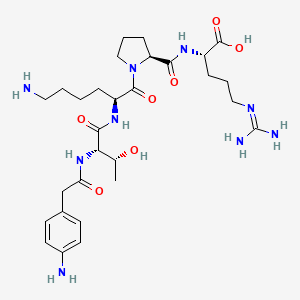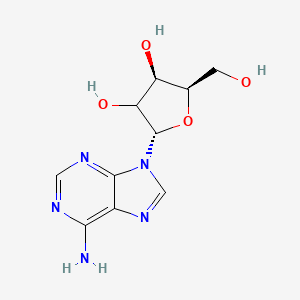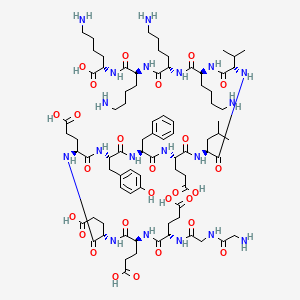
Dinotefuran-NHCO-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinotefuran-NHCO-propionic acid is a derivative of dinotefuran, a neonicotinoid insecticide. This compound is known for its unique properties and applications in various fields, including agriculture, biology, and medicine. This compound is primarily used as an antigen in immunological studies, where it can couple with proteins like BSA (bovine serum albumin) and OVA (ovalbumin) to form immunogens and coating antigens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinotefuran-NHCO-propionic acid involves several steps. One common method includes the reaction of dinotefuran with propionic acid derivatives under specific conditions. The process typically involves:
Mixing Dinotefuran and Propionic Acid Derivatives: The initial step involves combining dinotefuran with propionic acid derivatives in the presence of a catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Mixing: Large quantities of dinotefuran and propionic acid derivatives are mixed in industrial reactors.
Optimized Reaction Conditions: The reaction conditions are optimized for large-scale production, including temperature, pressure, and catalyst concentration.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Dinotefuran-NHCO-propionic acid undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller organic acids and amines, while oxidation may produce various oxidized derivatives .
Scientific Research Applications
Dinotefuran-NHCO-propionic acid has several scientific research applications:
Pesticide Research: Studied for its potential as a pesticide with enhanced bioactivity and reduced residue.
Biological Studies: Investigated for its effects on various biological systems, including its role in insect resistance management.
Nanotechnology: Explored as a component in nanocarrier systems for efficient pesticide delivery.
Mechanism of Action
Dinotefuran-NHCO-propionic acid exerts its effects primarily through its interaction with the nicotinic acetylcholine receptor. This interaction leads to the disruption of synaptic transmission in the central nervous system of insects, resulting in paralysis and death . The compound’s unique binding mode differentiates it from other neonicotinoids, making it effective against resistant insect strains .
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action but different chemical structure.
Thiamethoxam: Shares the same target receptor but has different pharmacokinetic properties.
Nitenpyram: Similar in its insecticidal activity but varies in its environmental persistence and toxicity.
Uniqueness
Dinotefuran-NHCO-propionic acid stands out due to its unique chemical structure, which allows for specific interactions with the nicotinic acetylcholine receptor.
Properties
Molecular Formula |
C11H20N4O4 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-[2-[N'-methyl-N-(oxolan-3-ylmethyl)carbamimidoyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H20N4O4/c1-12-11(13-6-8-4-5-19-7-8)15-14-9(16)2-3-10(17)18/h8H,2-7H2,1H3,(H,14,16)(H,17,18)(H2,12,13,15) |
InChI Key |
WFFMDXUQGKHWIR-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NCC1CCOC1)NNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)




![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)







